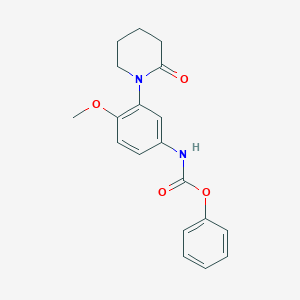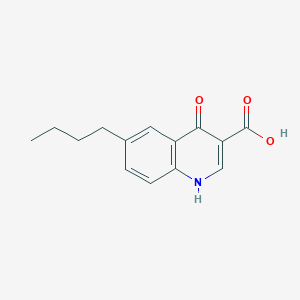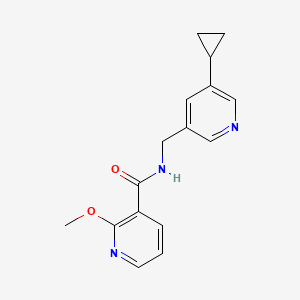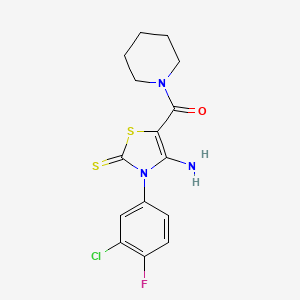![molecular formula C19H17N5O B2465220 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide CAS No. 2034558-24-0](/img/structure/B2465220.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved through various methods. One approach involves the heteroannulation of a hydrazino derivative of selenazolo[4,5-d]pyrimidine with either orthoesters or carbon disulfide in pyridine followed by S-alkylation . Another method involves a Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .
Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers . The well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .
Chemical Reactions Analysis
The chemistry and applications of the [1,2,4]triazolo[1,5-a]pyrimidines have continued and even accelerated over the decades . They have been used in various chemical reactions, including the Dimroth rearrangement in both acidic and basic media .
Aplicaciones Científicas De Investigación
- Most of the prepared compounds exhibited significant cytotoxic activities against cancer cell lines, including MCF-7, HCT-116, and HepG-2. Some compounds showed superior activity compared to the reference drug sorafenib .
- FABP4 and FABP5 are isoforms associated with disorders such as dyslipidemia, coronary heart disease, and diabetes. The compound’s structure may allow for interactions with these proteins, potentially influencing lipid metabolism and related diseases .
- Some derivatives of this compound exhibit good thermal stability and insensitivity, making them suitable candidates for use as energetic materials .
- The triazolo[1,5-a]pyrimidine scaffold has attracted attention in drug design due to its diverse biological activities. Researchers continue to explore its potential in developing novel therapeutic agents .
- In 2022, a mechanochemical method was developed to obtain 1,2,4-triazolo[1,5-a]pyridines by reacting azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction. This method provides insights into the synthesis of related compounds .
CDK2 Inhibition for Cancer Treatment
Fatty Acid-Binding Protein (FABP) Modulation
Energetic Materials
Medicinal Chemistry and Drug Design
Synthetic Methods and Mechanisms
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibitory action halts the progression of the cell cycle, specifically blocking the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By blocking the activity of CDK2, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide prevents the phosphorylation of key proteins required for DNA replication and cell division . This leads to cell cycle arrest, preventing the proliferation of cells .
Pharmacokinetics
These properties are crucial for the compound’s bioavailability, determining how much of the drug reaches its target site of action .
Result of Action
The result of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide’s action is the significant inhibition of cell proliferation . It has shown potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . Additionally, it induces apoptosis within HCT cells .
Propiedades
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c25-18(17-9-3-7-15-6-1-2-8-16(15)17)20-10-4-5-14-11-21-19-22-13-23-24(19)12-14/h1-3,6-9,11-13H,4-5,10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBDNSBKEIUKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyano-1-cyclopropylethyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetamide](/img/structure/B2465138.png)
![N-(furan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2465139.png)
![8-(4-benzylpiperidin-1-yl)-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2465144.png)
![(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B2465146.png)

![4-[5-(tert-butylamino)-6-(2-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-propylpiperazine-1-carboxamide](/img/structure/B2465151.png)
![N-(4-(N-acetylsulfamoyl)phenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2465154.png)

![N-(4-ethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2465156.png)
![N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B2465157.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2465159.png)
